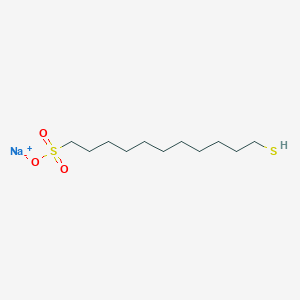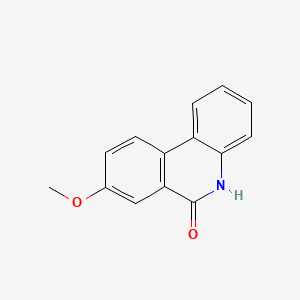
8-Methoxyphenanthridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic compounds containing nitrogen within a three-ring structure The presence of a methoxy group at the 8th position and a ketone at the 6th position distinguishes this compound from other phenanthridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyphenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under oxidative conditions. For example, the oxidative cyclization of 2-aryl anilines can be mediated by Co(acac)2/O2 to yield phenanthridine derivatives . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
8-Methoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
科学的研究の応用
8-Methoxyphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anticancer and antimicrobial activities.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Methoxyphenanthridin-6(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
類似化合物との比較
8-Methoxyphenanthridin-6(5H)-one can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound without the methoxy and ketone groups.
6-Aminophenanthridine: A derivative with an amino group at the 6th position.
8-Hydroxyphenanthridin-6(5H)-one: A derivative with a hydroxy group at the 8th position.
The presence of the methoxy and ketone groups in this compound imparts unique chemical and biological properties, distinguishing it from these similar compounds.
特性
CAS番号 |
38088-95-8 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
8-methoxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-10-11-4-2-3-5-13(11)15-14(16)12(10)8-9/h2-8H,1H3,(H,15,16) |
InChIキー |
XQGHOCDMMIJFRM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
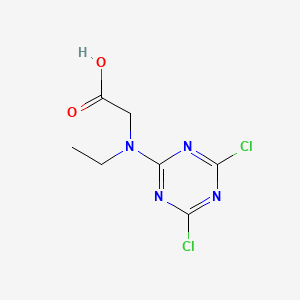
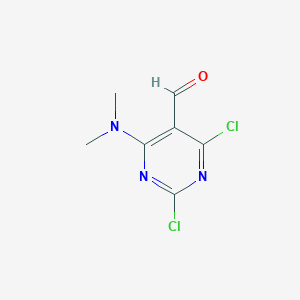


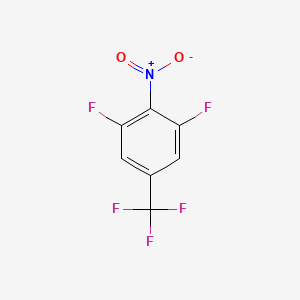

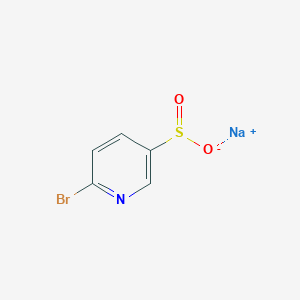
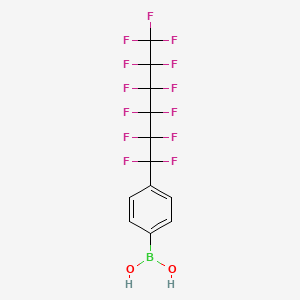
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
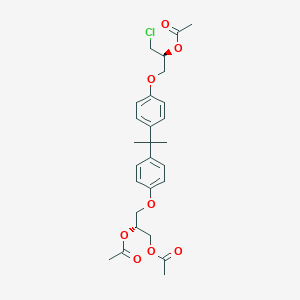
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
